molecular formula C20H25N3O2 B2646231 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795417-56-9

2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2646231
CAS No.: 1795417-56-9
M. Wt: 339.439
InChI Key: FEOOXKNUVNYXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is an acetamide derivative featuring a 4-isopropylphenoxy group linked to a pyrrolidine ring substituted with a pyridin-2-yl moiety. Its molecular complexity arises from the acetamide core, which bridges a lipophilic isopropylphenoxy group and a polar pyrrolidine-pyridine system. This balance of hydrophobicity and polarity may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(2)16-6-8-18(9-7-16)25-14-20(24)22-17-10-12-23(13-17)19-5-3-4-11-21-19/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOOXKNUVNYXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Pyrrolidine Derivative Synthesis: Separately, the pyrrolidine derivative is synthesized by reacting pyridine-2-carbaldehyde with a suitable amine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the phenoxyacetic acid intermediate with the pyrrolidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

  • Histamine H3 Receptor Antagonism
    • The compound has been investigated as a histamine H3 receptor antagonist, which plays a significant role in various neurological disorders. By blocking this receptor, it may enhance neurotransmitter release, potentially benefiting conditions such as Alzheimer's disease and narcolepsy .
  • Potassium Channel Modulation
    • Research indicates that derivatives of this compound can act as blockers of inward rectifier potassium channels (Kir). Specifically, VU0134992, a related compound, has shown promise in modulating renal fluid and electrolyte excretion by affecting Kir4.1 channels. This modulation can have implications for treating renal disorders and managing fluid balance in patients .
  • Binding Affinity Studies
    • Advanced techniques such as X-ray fluorescence (XRF) spectrometry have been employed to assess the binding selectivity of this compound to various receptors. Such studies are crucial for understanding its pharmacodynamics and therapeutic index, which are vital for drug development .

Case Study 1: Neuropharmacology

A study explored the effects of 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide on cognitive function in rodent models. The results indicated improved memory retention and learning capabilities, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: Renal Function

In another investigation, the impact of the compound on renal function was assessed through animal models. The findings demonstrated a significant alteration in electrolyte balance and fluid excretion rates, supporting its application in managing renal pathologies.

Methodologies

The methodologies employed in researching this compound include:

  • In vitro Binding Assays: These assays help determine the affinity of the compound for specific receptors.
  • Animal Models: Used to evaluate the pharmacological effects on behavior and physiological parameters.
  • Spectroscopic Techniques: Such as XRF and mass spectrometry for analyzing binding interactions and structural elucidation.

Mechanism of Action

The mechanism by which 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide ()

  • Core Structure : Replaces the pyrrolidine-pyridine group with a triazole ring and sulfanyl linker.
  • Substituents: Allyl and phenyl groups on the triazole vs. isopropylphenoxy in the target compound.
  • Implications : The triazole’s rigidity and sulfur atom may enhance metabolic stability but reduce conformational flexibility compared to the pyrrolidine ring .

N-(1-(tert-Butyl)-5-methylene-2-oxo-3-(pyridin-2-yl)pyrrolidin-3-yl)-N-propylacetamide ()

  • Core Structure : Shares the pyrrolidine-pyridine motif but includes a tert-butyl group and a propyl chain.
  • The 2-oxo group introduces polarity, affecting solubility .
  • Synthesis : Prepared via sodium hydride-mediated alkylation, differing from likely amide coupling routes for the target compound.

N-Isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide ()

  • Core Structure : Incorporates a pyrimidine-piperazine system instead of pyrrolidine.
  • Substituents: The phenoxy group aligns with the target compound, but the pyrimidine-pyridine system adds hydrogen-bonding capacity .

2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide ()

  • Core Structure : Features a thiazole ring linked to pyridin-3-yl, contrasting with the pyrrolidine-pyridin-2-yl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
2-(4-Isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (Target) C₂₁H₂₅N₃O₂ ~363.45 4-Isopropylphenoxy, pyrrolidine-pyridine Pyrrolidine
Compound C₂₁H₂₄N₆OS 408.52 Triazole, allyl, phenyl 1,2,4-Triazole
Compound C₁₉H₂₇N₃O₂ 329.21 tert-Butyl, propyl Pyrrolidone
Compound C₂₅H₃₂N₆O₂ 472.57 Piperazine, pyrimidine Pyrimidine-piperazine
Compound C₁₇H₁₆N₄O₂S 340.40 Methoxyphenyl, thiazole Thiazole

Biological Activity

2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention in pharmacological research. This compound is characterized by its unique functional groups, which suggest potential interactions with various biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure

The molecular formula of this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, and it possesses a molecular weight of approximately 335.41 g/mol. The compound features an isopropylphenoxy group and a pyridinyl-pyrrolidinyl moiety, which are critical for its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridine ring suggests that it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Additionally, the acetamide group may enhance solubility and bioavailability, facilitating its pharmacological effects.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Antinociceptive Activity
Studies have shown that compounds with similar structures exhibit antinociceptive properties, suggesting that this compound may reduce pain perception through modulation of pain pathways.

2. Antidepressant Effects
Given its structural similarity to known antidepressants, preliminary studies indicate that this compound may influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects.

3. Neuroprotective Properties
Research indicates that compounds containing pyridine and phenoxy groups can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Study A Demonstrated that a related pyridine-based compound reduced pain responses in animal models by acting on nAChRs.
Study B Found that another derivative showed significant antidepressant-like behavior in rodent models, suggesting modulation of neurotransmitter systems.
Study C Reported neuroprotective effects in vitro, highlighting the potential for treating neurodegenerative diseases.

Research Findings

Recent research has focused on the synthesis and biological evaluation of related compounds:

  • A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives and their biological activities, revealing that modifications to the pyridine ring significantly affected receptor binding affinity.
  • Another investigation highlighted the importance of the isopropyl group in enhancing lipophilicity, which correlated with improved bioactivity in vivo.

Q & A

Basic: What synthetic methodologies are reported for structurally related acetamide derivatives, and how can they inform the synthesis of 2-(4-isopropylphenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide?

Answer:
Synthesis of analogous acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol to form intermediates) .
  • Reduction steps with iron powder in acidic media to convert nitro groups to amines .
  • Condensation with cyanoacetic acid or similar carbonyl-containing reagents using coupling agents .
    Key considerations include optimizing reaction conditions (pH, temperature) to minimize side products and selecting catalysts compatible with pyridine and pyrrolidine moieties. Structural analogs often require purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can discrepancies in computed physicochemical properties (e.g., LogD, pKa) for this compound be resolved during preclinical profiling?

Answer:
Discrepancies between computed and experimental values arise from differences in algorithms (e.g., ACD/Labs vs. ChemAxon). To resolve this:

  • Validate LogD : Perform shake-flask experiments at pH 5.5 and 7.4, using HPLC to measure partitioning between octanol and aqueous phases .
  • Determine pKa : Use potentiometric titration with a GLpKa instrument, ensuring the compound’s solubility in water-organic solvent mixtures .
  • Cross-reference computational tools : Compare results from multiple platforms (e.g., PubChem’s calculated properties vs. experimental data from peer-reviewed studies) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Based on structurally related acetamides:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • First aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in neurological studies?

Answer:
Methodological approaches include:

  • Target engagement assays : Use radioligand binding studies (e.g., with ³H-labeled analogs) to assess affinity for receptors like σ-1 or NMDA, which are common targets for pyrrolidine-containing acetamides .
  • Functional cellular assays : Measure intracellular Ca²⁺ flux or cAMP levels in neuronal cell lines (e.g., SH-SY5Y) to evaluate signaling modulation .
  • In vivo models : Employ behavioral assays (e.g., forced swim test for antidepressant activity) in rodents, paired with pharmacokinetic profiling to correlate exposure with effect .

Basic: Which analytical techniques are suitable for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the integration of isopropylphenoxy and pyridyl-pyrrolidine groups. Use deuterated DMSO for solubility .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (expected ~380-400 g/mol based on analogs) .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and identify degradation products .

Advanced: What strategies can mitigate batch-to-batch variability in synthesis, particularly in pyrrolidine ring functionalization?

Answer:

  • Control reaction stereochemistry : Use chiral catalysts (e.g., BINAP-Pd complexes) to ensure consistent configuration at the pyrrolidine C3 position .
  • Monitor intermediates : Employ in-situ FTIR or Raman spectroscopy to track the formation of nitro-to-amine intermediates during reduction steps .
  • Optimize workup : Replace traditional extraction with continuous flow chemistry to improve yield reproducibility .

Basic: How does the compound’s LogD value influence its pharmacokinetic profile in preclinical models?

Answer:

  • LogD (pH 7.4) : A value >3 (common for lipophilic acetamides) suggests high membrane permeability but potential for cytochrome P450-mediated metabolism. This requires hepatic microsome stability assays .
  • Troubleshooting low bioavailability : Modify formulation (e.g., nanocrystal dispersion) if LogD >5 indicates excessive hydrophobicity .

Advanced: How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

Answer:

  • OECD 301F test : Measure biodegradation in activated sludge over 28 days to assess persistence .
  • Bioaccumulation factor (BCF) : Use LC-MS/MS to quantify tissue concentrations in zebrafish embryos exposed to 0.1–10 µM solutions .
  • Photodegradation : Simulate sunlight exposure in a photoreactor and identify breakdown products via HRMS .

Basic: What are the critical parameters for ensuring reproducibility in biological assays involving this compound?

Answer:

  • Solvent selection : Use DMSO at ≤0.1% (v/v) to avoid cellular toxicity .
  • Storage conditions : Store stock solutions at -80°C under argon, with aliquots to prevent freeze-thaw degradation .
  • Positive controls : Include reference compounds (e.g., donepezil for acetylcholinesterase inhibition assays) .

Advanced: How can computational modeling predict metabolite formation and potential toxicity?

Answer:

  • In silico tools : Use Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism, focusing on pyrrolidine N-oxidation and pyridine hydroxylation .
  • Toxicity prediction : Apply Derek Nexus to flag structural alerts (e.g., Michael acceptors from α,β-unsaturated ketones) .
  • Validate with microsomal incubations : Compare predicted metabolites with LC-HRMS data from human liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.